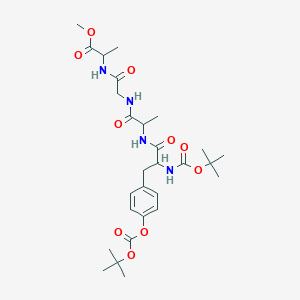

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Description

Properties

IUPAC Name |

methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O10/c1-16(22(34)29-15-21(33)30-17(2)24(36)39-9)31-23(35)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,16-17,20H,14-15H2,1-9H3,(H,29,34)(H,30,33)(H,31,35)(H,32,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXVBVRGZUTEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Analytics & Synthesis: The Boc-Protected Pentapeptide Methyl Ester

Executive Summary

The Boc-protected pentapeptide methyl ester represents a critical intermediate class in organic chemistry, serving as a "fully protected" scaffold for peptidomimetics, fragment-based drug discovery, and crystallographic folding studies. Unlike free peptides, these molecules lack zwitterionic character, resulting in distinct solubility profiles (soluble in organic solvents like DCM, EtOAc) and unique analytical signatures.

This guide provides a rigorous framework for calculating the molecular weight (MW) of these species, executing their synthesis via solution-phase chemistry, and validating their identity using high-resolution Mass Spectrometry (HRMS) and NMR.

Theoretical Framework: Anatomy of the Molecular Weight

Precise molecular weight calculation is the bedrock of peptide analytics. For a Boc-protected pentapeptide methyl ester, the total mass is not merely the sum of amino acids; it is a composite of the peptide backbone, the N-terminal protection, and the C-terminal modification.

The Additive Logic

To calculate the MW accurately, we treat the molecule as a sum of modifications to the core residues.

Where:

-

(Boc): The tert-butyloxycarbonyl group replaces a proton (

-

Net Change:

-

Mass Shift: +100.12 Da

-

-

: The mass of the amino acid residue (

-

(OMe): The methyl ester replaces the hydroxyl group (

-

Net Change:

(Difference between -

Mass Shift: +14.03 Da

-

Monoisotopic vs. Average Mass

In drug development, distinguishing between these two is critical for LC-MS validation.

| Parameter | Definition | Application |

| Monoisotopic Mass | Calculated using the mass of the most abundant isotope (e.g., | Required for High-Res MS (HRMS) and identifying isotopic envelopes. |

| Average Mass | Calculated using the weighted average of natural isotopes (e.g., | Used for gravimetric calculations , molarity, and low-res MS (MALDI-TOF). |

Synthetic Strategy: Solution-Phase Assembly

While Solid-Phase Peptide Synthesis (SPPS) is standard for long chains, solution-phase synthesis is often superior for protected pentapeptide methyl esters. It avoids the harsh cleavage conditions (HF or TFA) required to release peptides from resins, which would prematurely remove the Boc group.

The Linear Assembly Protocol

The most robust route involves growing the chain from the C-terminus (C

Reagents & Materials

-

Coupling Agents: EDC

HCl / HOBt (minimizes racemization). -

Base: NMM (N-methylmorpholine) or DIPEA.

-

Deprotection (N-term): 4M HCl in Dioxane (selective for Boc removal without hydrolyzing the methyl ester).

-

Solvents: DCM (Dichloromethane), DMF.

Step-by-Step Workflow

-

C-Terminal Start: Begin with H-AA5-OMe

HCl (Amino acid methyl ester hydrochloride). -

Coupling Cycle (Repeat 4 times):

-

Activation: Dissolve Boc-AA(n)-OH (1.1 eq) in DCM/DMF. Add HOBt (1.1 eq) and EDC (1.1 eq) at 0°C.

-

Coupling: Add H-AA(n+1)...-OMe salt and NMM (3 eq). Stir 12h at RT.

-

Workup: Wash organic layer with 1M citric acid (removes base), sat.

(removes acids), and brine. Dry over -

Deprotection (Intermediate only): Treat the resulting Boc-Peptide-OMe with 4M HCl/Dioxane for 30 min. Evaporate solvent to get H-Peptide-OMe

HCl .

-

-

Final Step: Couple Boc-AA1-OH to the tetrapeptide-ester. DO NOT DEPROTECT.

-

Purification: Recrystallization (EtOAc/Hexane) or Flash Chromatography.

Workflow Visualization

Caption: Iterative solution-phase synthesis cycle for Boc-protected peptide methyl esters.

Analytical Validation (E-E-A-T)

Validating the molecular weight requires understanding the ionization behavior of protected peptides.

Mass Spectrometry (ESI-MS)

Boc groups are acid-labile. In Electrospray Ionization (ESI), using high concentrations of formic acid can induce in-source fragmentation (loss of Boc, -100 Da).

-

Primary Ion: Expect

or -

Adduct Calculation:

NMR Spectroscopy

Proton NMR (

| Moiety | Chemical Shift ( | Multiplicity | Integration |

| Boc Group | Singlet (s) | 9H (Critical diagnostic) | |

| Methyl Ester | Singlet (s) | 3H | |

| Amide NH | Doublets (d) | 5H (Backbone protons) | |

| Multiplets (m) | 5H |

Troubleshooting & Optimization

Problem: Low Solubility during Coupling

-

Cause: Protected peptides (especially hydrophobic ones like Boc-Phe-Leu-...) can aggregate and gel in DCM.

-

Solution: Add TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) as a co-solvent. These fluorinated alcohols disrupt

-sheet aggregation without cleaving the ester or Boc group under neutral conditions.

Problem: Racemization at C-Terminus

-

Cause: Over-activation of the carboxylic acid or excessive base.

-

Solution: Use HOBt or Oxyma Pure as an additive. Maintain the reaction temperature at

during the addition of EDC. Ensure the pH does not exceed 8.0.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455–2504. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

Expasy. (n.d.). "Compute pI/Mw tool."[5] SIB Swiss Institute of Bioinformatics. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Boc/Methyl ester stability).

Sources

Navigating the Labyrinth: A Technical Guide to the Solubility of Hydrophobic Boc-Protected Peptides in Organic Solvents

Introduction: The Hydrophobic Challenge in Peptide Chemistry

In the realm of peptide science and drug development, the synthesis and purification of peptides are foundational processes. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in many synthetic strategies, particularly for complex or hydrophobic sequences where its acid-labile nature offers distinct advantages.[1][2][] However, the very nature of the hydrophobic amino acid side chains, compounded by the lipophilic character of the Boc group itself, frequently culminates in a formidable challenge: poor solubility. This guide provides an in-depth exploration of the theoretical underpinnings and practical solutions for solubilizing hydrophobic Boc-protected peptides in organic solvents, empowering researchers to navigate this critical aspect of peptide chemistry with confidence and expertise.

The solubility of a peptide is a critical determinant of its handling, purification, and subsequent application.[4][5] For hydrophobic Boc-protected peptides, insolubility can manifest as aggregation, gel formation, or precipitation during synthesis, cleavage, or purification, leading to decreased yields, analytical difficulties, and challenges in formulation.[6] Understanding the interplay of factors governing solubility is therefore paramount for the successful development of peptide-based therapeutics and research tools.

I. The Physicochemical Landscape of Peptide Solubility

The solubility of a Boc-protected hydrophobic peptide is not a singular property but rather the outcome of a complex interplay between the peptide's intrinsic characteristics and the properties of the solvent.

The Role of the Peptide Sequence and Structure

The primary amino acid sequence is the most significant determinant of a peptide's solubility.[7] A high proportion of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) inherently limits affinity for polar solvents.[4][8] Furthermore, the length of the peptide chain can exacerbate insolubility, as longer chains present more opportunities for hydrophobic interactions and aggregation.[9]

Beyond the primary sequence, the propensity to form secondary structures, particularly β-sheets, is a major contributor to the insolubility of protected peptides.[1][6] Intermolecular hydrogen bonding between peptide backbones can lead to the formation of highly ordered, insoluble aggregates. The Boc protecting group, while crucial for synthesis, can contribute to this issue by increasing the overall hydrophobicity of the peptide.

The Influence of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is introduced to protect the α-amino group of amino acids during peptide synthesis.[][10] Chemically, it is a bulky, nonpolar moiety. While individual Boc-amino acids are generally soluble in common organic solvents used in peptide synthesis like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), the cumulative effect of multiple Boc groups on a growing peptide chain, especially one rich in hydrophobic residues, significantly increases its lipophilicity.[11][12] This increased lipophilicity can lead to a decrease in solubility in more polar organic solvents.

The Solvent's Perspective: Polarity and Hydrogen Bonding Capacity

The principle of "like dissolves like" is a useful starting point but an oversimplification in the context of complex molecules like peptides.[13] The ability of a solvent to disrupt the intermolecular forces holding the peptide aggregate together is crucial. Key solvent properties to consider include:

-

Polarity: Polar aprotic solvents like DMF, NMP, and dimethyl sulfoxide (DMSO) are often effective due to their ability to solvate the peptide backbone.[8][14]

-

Hydrogen Bond Donating/Accepting Ability: Solvents that can effectively compete for the hydrogen bonds that stabilize β-sheet aggregates can enhance solubility.[1]

-

Dielectric Constant: A higher dielectric constant can help to overcome electrostatic interactions within the peptide.

The interplay of these factors dictates the solvating power of a particular organic solvent for a specific hydrophobic Boc-protected peptide.

II. A Practical Guide to Solvent Selection and Solubility Enhancement

A systematic approach is essential when tackling the solubility of a new or challenging hydrophobic Boc-protected peptide. The following sections outline a field-proven workflow, from initial solvent screening to the application of advanced solubilization techniques.

Initial Solvent Screening: A Step-by-Step Protocol

This protocol is designed to efficiently identify a suitable solvent system for a hydrophobic Boc-protected peptide while minimizing sample loss.

Materials:

-

Lyophilized hydrophobic Boc-protected peptide

-

A selection of organic solvents (e.g., DMF, NMP, DMSO, DCM, acetonitrile, isopropanol)

-

Small vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Sonicator (bath or probe)

-

Centrifuge

Protocol:

-

Aliquot a small amount of the peptide: Begin by weighing out a small, representative sample of your peptide (e.g., 1-2 mg) into a vial.[4][5] This prevents the loss of the entire batch if a solvent proves unsuitable.

-

Initial Solvent Addition: Add a small volume of the first test solvent (e.g., 100 µL) to the vial.

-

Mechanical Agitation: Vortex the sample vigorously for 30-60 seconds. Observe for any signs of dissolution.

-

Sonication: If the peptide has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[4][9] Sonication can help to break up small aggregates and enhance dissolution.

-

Visual Inspection: Carefully inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution. If the solution is cloudy, contains visible particles, or has formed a gel, the peptide is not fully soluble.[4]

-

Incremental Solvent Addition: If the peptide is partially soluble, add small increments of the solvent, vortexing and sonicating after each addition, until the peptide dissolves or it becomes apparent that it is insoluble at a reasonable concentration.

-

Systematic Testing: Repeat steps 2-6 with a range of solvents, moving from less polar to more polar options. A suggested order of testing for hydrophobic peptides is: DCM, acetonitrile, isopropanol, DMF, NMP, and finally DMSO.[15]

-

Centrifugation: Before considering a peptide dissolved, centrifuge the vial at high speed (e.g., >10,000 x g) for 5 minutes.[9] Any undissolved material will form a pellet.

Common Organic Solvents for Hydrophobic Boc-Protected Peptides

The choice of solvent is critical and often sequence-dependent. Below is a summary of commonly used organic solvents and their characteristics.

| Solvent | Abbreviation | Properties & Use Cases |

| N,N-Dimethylformamide | DMF | A polar aprotic solvent, it is one of the most common solvents for peptide synthesis and dissolution.[8][12] It is a good starting point for many hydrophobic peptides. |

| N-Methyl-2-pyrrolidone | NMP | Similar to DMF but slightly less polar, NMP can sometimes be more effective at preventing aggregation of hydrophobic peptides during synthesis.[8][12] |

| Dimethyl Sulfoxide | DMSO | A highly polar aprotic solvent with excellent solvating power for a wide range of hydrophobic peptides.[4][15] Often considered a "solvent of last resort" due to its high boiling point and potential to oxidize sensitive residues like Met and Cys. |

| Dichloromethane | DCM | A non-polar solvent often used in Boc-based solid-phase peptide synthesis (SPPS) for resin swelling and coupling reactions.[12][16] Its ability to dissolve fully protected, highly hydrophobic peptides can be limited. |

| Trifluoroethanol | TFE | A fluorinated alcohol that is particularly effective at disrupting secondary structures like β-sheets.[17] Often used as a co-solvent with DCM or other solvents. |

| Hexafluoroisopropanol | HFIP | Similar to TFE but with even stronger hydrogen bond-disrupting properties.[1][17] It is an excellent solvent for highly aggregated peptides but is also volatile and expensive. |

| Acetonitrile | ACN | A polar aprotic solvent commonly used in HPLC. It can be a useful solvent for some hydrophobic peptides, often in mixtures with water.[4][5] |

Advanced Solubilization Strategies

When a single solvent is insufficient, a range of techniques can be employed to enhance the solubility of challenging hydrophobic Boc-protected peptides.

The use of solvent mixtures can be highly effective. For instance, mixtures of DCM with TFE or HFIP can dissolve peptides that are intractable in either solvent alone.[17] The fluorinated alcohol disrupts the hydrogen bonds of the peptide backbone, while the less polar co-solvent helps to solvate the hydrophobic side chains and the Boc groups.

Chaotropic agents are substances that disrupt the structure of water and weaken the hydrophobic effect.[13] In the context of organic solvents, they function by disrupting the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that lead to peptide aggregation.[18][19]

-

Guanidine Hydrochloride (GdnHCl) and Urea: While more commonly used in aqueous systems, these can be employed in some polar organic solvents to solubilize highly aggregated peptides.[20][21] They work by interfering with the hydrogen bonding network that stabilizes β-sheet structures.

Gently warming the sample can sometimes increase solubility, but caution must be exercised to avoid degradation of the peptide or solvent.[5][9] As mentioned in the initial screening protocol, sonication is a valuable tool for breaking up aggregates and should be used routinely.[4]

III. Troubleshooting Common Solubility Issues

Problem: The peptide precipitates out of solution when a co-solvent (e.g., water or buffer) is added. Cause: The peptide has a very narrow solubility window in the solvent mixture. Solution: Try adding the peptide solution dropwise into the vigorously stirred co-solvent. This avoids localized high concentrations that can trigger precipitation. Alternatively, explore a different co-solvent system or increase the proportion of the initial organic solvent.

Problem: The peptide forms a gel in the chosen solvent. Cause: The peptide is forming a network of intermolecular interactions, leading to a semi-solid state. Solution: This is a strong indication of aggregation. The use of stronger, structure-disrupting solvents like TFE or HFIP, or the addition of chaotropic agents, is recommended.[5]

Problem: The peptide appears to dissolve but gives inconsistent results in subsequent applications. Cause: The peptide may be forming soluble oligomers or nano-aggregates that are not visible to the naked eye. Solution: Centrifuge the solution at high speed before use and carefully take the supernatant.[9] Consider analytical techniques like dynamic light scattering (DLS) to assess the aggregation state if the application is highly sensitive.

IV. Conclusion: A Pathway to Success

The solubility of hydrophobic Boc-protected peptides in organic solvents is a multifaceted challenge that demands a systematic and informed approach. By understanding the fundamental principles of peptide and solvent chemistry, and by employing the practical strategies and protocols outlined in this guide, researchers can effectively navigate this obstacle. The key to success lies in methodical experimentation, beginning with small-scale tests and progressively employing more powerful solubilization techniques as needed. This approach not only saves valuable material and time but also ensures the generation of reliable and reproducible data in downstream applications, ultimately accelerating the pace of research and drug development.

V. References

-

Aapptec Peptides. (n.d.). Boc Amino Acids. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Honda, S. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

-

PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

PubMed. (n.d.). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Retrieved from [Link]

-

Scribd. (n.d.). Peptide Solubility Guidelines: Tech Tip | PDF. Retrieved from [Link]

-

Semantic Scholar. (1971, April 10). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. Retrieved from [Link]

-

G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link]

-

kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from [Link]

-

Google Patents. (n.d.). WO2013115813A1 - Water soluble solid phase peptide synthesis. Retrieved from

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PNAS. (2008, February 26). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Retrieved from [Link]

-

Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

Request PDF. (2025, August 5). Effective interactions between chaotropic agents and proteins. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Solvents for Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis. Retrieved from

-

Google Patents. (n.d.). WO2002062827A2 - Improved protein disaggregation and refolding using high pressure. Retrieved from

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

ACS Publications. (2016, September 19). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

-

PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Self-association and solubility of peptides. Solvent-titration study of protected C-terminal segments of porcine secretin. Retrieved from [Link]

-

MDPI. (n.d.). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2015, November 27). The road to the synthesis of “difficult peptides”. Retrieved from [Link]

-

Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. jpt.com [jpt.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 14. bachem.com [bachem.com]

- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thomassci.com [thomassci.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. WO2002062827A2 - Improved protein disaggregation and refolding using high pressure - Google Patents [patents.google.com]

Boc-Tyr(Boc) amino acid derivatives for peptide synthesis

Technical Deep Dive: Boc-Tyr(Boc) and Derivatives in Advanced Peptide Synthesis

Part 1: The Strategic Landscape of Tyrosine Protection

In the architecture of peptide synthesis, Tyrosine (Tyr) presents a specific challenge due to its phenolic hydroxyl group.[1] While the indole of Tryptophan or the imidazole of Histidine often dominate discussions on side-reactions, the Tyrosine phenol is a nucleophilic hotspot prone to O-acylation (during coupling) and alkylation (during deprotection).

This guide focuses on

The Chemical Architecture: Carbonate vs. Ether

To understand the utility of Boc-Tyr(Boc), one must distinguish it from its analogs. The stability of the side-chain protection dictates the synthetic strategy:

| Derivative | Side Chain Linkage | Stability Profile | 1° Application |

| Boc-Tyr(Boc)-OH | Carbonate ( | High Lability: Cleaved by TFA. | Solution Phase or N-Terminal SPPS . Allows global deprotection without HF. |

| Boc-Tyr(tBu)-OH | Ether ( | Moderate Lability: Stable to 50% TFA (short exposure) but cleaved by 95% TFA or HF. | Fmoc SPPS (Standard).[2][3] Rare in Boc SPPS due to partial loss in 50% TFA. |

| Boc-Tyr(Bzl)-OH | Benzyl Ether ( | High Stability: Stable to TFA. Requires HF or TFMSA for cleavage.[3][4] | Standard Boc SPPS .[5] Used for internal residues to survive repetitive deprotection. |

Expert Insight: The

Part 2: Mechanistic Workflows & Protocols

Scenario A: The "HF-Free" N-Terminal Strategy

The most powerful application of Boc-Tyr(Boc)-OH is introducing Tyrosine at the N-terminus of a peptide synthesized via Boc chemistry. This strategy eliminates the need for a final HF cleavage if the remaining side chains are also TFA-labile (e.g., Trt, Boc, tBu).

The Workflow:

-

Chain Assembly: Synthesize the peptide core using standard Boc-AA(Bzl)-OH derivatives on a PAM or MBHA resin.

-

Final Coupling: Couple Boc-Tyr(Boc)-OH as the final residue.

-

Global Deprotection: Treat with TFA/Scavengers. The N-terminal Boc and the side-chain O-Boc are removed simultaneously.

-

Note: If internal residues are Bzl-protected, HF is still needed. This strategy is best for short peptides or hybrid strategies where all other groups are acid-labile.

-

Scenario B: Solution Phase Synthesis

In solution phase, Boc-Tyr(Boc)-OH is ideal because it provides high solubility in organic solvents (DCM, EtOAc) compared to free Tyrosine, and allows for clean, mild deprotection.

Part 3: Experimental Protocols

Protocol 1: Coupling of Boc-Tyr(Boc)-OH (Solid Phase)

Rationale: The bulky bis-Boc protection requires efficient activation to prevent slow coupling and potential racemization.

-

Resin Preparation: Ensure the resin-bound amine is free-based (neutralized) using 10% DIEA in DCM.[3] Wash 3x with DCM.[3]

-

Activation (0.5 mmol scale):

-

Dissolve Boc-Tyr(Boc)-OH (1.5 mmol, 3 eq) in minimal dry DMF/DCM (1:1).

-

Add DIC (1.5 mmol, 3 eq) and HOBt (1.5 mmol, 3 eq).

-

Critical: Stir for 5 minutes before adding to resin to form the active ester.

-

-

Coupling:

-

Wash: DMF (3x), DCM (3x).

Protocol 2: Global Deprotection (TFA Cleavage)

Rationale: The removal of two Boc groups generates two equivalents of tert-butyl carbocations (

Reagent Cocktail (Reagent K analogue for Boc):

-

TFA: 82.5%

-

Phenol: 5% (Scavenger for

) -

Water: 5%[6]

-

Thioanisole: 5%

-

EDT (Ethanedithiol): 2.5% (Critical if Met/Cys are present; otherwise replace with Triisopropylsilane).

Procedure:

-

Cool the cleavage cocktail to 0°C.

-

Allow to warm to RT and react for 120 minutes .

-

Precipitate the peptide in cold Diethyl Ether.

-

Centrifuge and wash the pellet 3x with ether to remove the scavenged byproducts.

Part 4: Visualization & Logic

Diagram 1: The Stability Decision Matrix

This diagram guides the selection of the correct Tyrosine derivative based on the synthesis phase.

Caption: Decision Logic for selecting Boc-Tyr derivatives. Note that Boc-Tyr(Boc) is restricted to N-terminal or Solution Phase applications to prevent premature side-chain loss.

Diagram 2: The Deprotection Mechanism & Scavenging

Illustrating the generation of reactive carbocations and the necessity of scavengers.

Caption: Mechanistic pathway of Boc-Tyr(Boc) deprotection. The t-Butyl cation must be intercepted by scavengers to prevent irreversible ring alkylation.

Part 5: Troubleshooting & Quality Control

Common Failure Mode: The "Missing" Side Chain

-

Observation: Mass spectrometry shows the correct mass for the peptide, but HPLC shows multiple peaks or broad elution.

-

Cause: If Boc-Tyr(Boc) was used internally, the side chain was lost early. The exposed phenol may have been acylated by subsequent amino acids (forming branched peptides, e.g., Tyr(O-Gly)-...).

-

Solution: Use Boc-Tyr(Bzl)-OH or Boc-Tyr(2-Br-Z)-OH for all internal positions.

Solubility Data for Process Development

| Solvent | Solubility (mg/mL) | Application Note |

|---|---|---|

| DMF | > 500 | Preferred for coupling reactions. |

| DCM | > 300 | Excellent for resin swelling and coupling. |

| Water | < 0.1 | Insoluble.[7] Requires organic co-solvent. |

| Ether | Low | Used for precipitation/crystallization. |

References

-

BenchChem. (2025).[1][3][8][9][10] A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis. Retrieved from 3

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis.[1][3][9] Journal of Organic Chemistry, 38(3), 591–592.

-

Sigma-Aldrich. (n.d.). Boc-Tyr-OH Product Specification & CAS 3978-80-1.[11] Retrieved from

-

PubChem. (2025).[12] Boc-Tyr(Boc)-OH Compound Summary (CID 7010630). Retrieved from 12

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Boc-Tyr(Me)-OH Novabiochem 53267-93-9 [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Stability of Peptide Methyl Esters Under Acidic Conditions: A Technical Guide

Topic: Chemical Stability of Peptide Methyl Esters Under Acidic Conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide methyl esters are critical intermediates in solution-phase peptide synthesis and prodrug development. While generally regarded as stable protecting groups under mild acidic conditions (e.g., anhydrous trifluoroacetic acid), their stability profile is non-binary and highly context-dependent. This guide provides a mechanistic analysis of their behavior, delineating the boundary between stability and degradation.

Key Technical Takeaways:

-

Anhydrous vs. Aqueous: Methyl esters are kinetically stable in anhydrous strong acids (e.g., 95% TFA) due to the absence of a nucleophile but hydrolyze readily in aqueous mineral acids (e.g., 6N HCl).

-

Sequence Dependency: The presence of N-terminal Proline or Glycine residues dramatically accelerates degradation via diketopiperazine (DKP) formation, even under acidic conditions previously thought to be safe.

-

Side Reactions: Beyond simple hydrolysis, acid-catalyzed aspartimide formation and pyroglutamate cyclization represent significant degradation pathways.

Mechanistic Foundations

To control stability, one must understand the driving forces of degradation.[1] We examine two primary mechanisms: Acid-Catalyzed Hydrolysis (

Acid-Catalyzed Hydrolysis ( Mechanism)

In the presence of water and acid, peptide methyl esters undergo hydrolysis yielding the free carboxylic acid and methanol. The reaction is reversible but driven to completion by the vast excess of water in aqueous media.

Causality:

-

Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: Water (a weak nucleophile) attacks the activated carbonyl.

-

Tetrahedral Intermediate: A transient intermediate forms and collapses, expelling methanol.

Note: In anhydrous TFA, step 2 is blocked, rendering the ester stable despite protonation.

Diketopiperazine (DKP) Formation

This is the most critical instability factor for dipeptide esters. While often associated with basic conditions, DKP formation occurs in acidic media (e.g., dilute acetic acid) if the N-terminal amine is sufficiently unprotonated or if the conformation favors cyclization (cis-peptide bond influence).

Mechanism: The N-terminal amine nucleophilically attacks the ester carbonyl of the second residue, releasing methanol and forming a stable 6-membered ring.

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[2][3][4] Proline residues facilitate the 'cis' peptide bond conformation required for the N-terminus to reach the ester carbonyl.

Critical Stability Factors

The following variables determine the half-life (

Acid Identity and Concentration

-

Trifluoroacetic Acid (TFA): In anhydrous TFA (used for Boc removal or resin cleavage), methyl esters are stable . The protonated carbonyl is protected from hydrolysis due to the lack of water.

-

Hydrochloric Acid (HCl): In aqueous HCl (e.g., 6N HCl at 110°C), hydrolysis is rapid and quantitative (used for amino acid analysis). In dilute HCl at room temperature, hydrolysis is slow but measurable (

). -

Acetic Acid: Dilute acetic acid (1-5%) can promote DKP formation by buffering the pH to a range where a fraction of the N-terminal amine remains unprotonated.

Sequence Effects (Neighboring Group Participation)

| Sequence Motif | Risk Level | Mechanism |

| X-Pro-OMe | High | DKP formation. The secondary amine of Proline and the cis-amide bond preference drastically lower the activation energy for cyclization. |

| Asp-X-OMe | Medium | Aspartimide formation. The side-chain carboxyl of Asp can attack the backbone amide nitrogen (or vice versa), leading to imide rings, especially in strong acids like HF or HBr. |

| Glu-X-OMe | Low | Pyroglutamate formation (if Glu is N-terminal). Slower than Aspartimide due to the 6-membered ring requirement vs 5-membered. |

| Ala-Leu-OMe | Negligible | Standard steric hindrance. Stable in mild acid; hydrolyzes only in strong aqueous acid/heat. |

Experimental Protocol: Acid Stability Assay

This protocol is designed to determine the pseudo-first-order rate constant (

Workflow Visualization

Figure 2: Step-by-step workflow for assessing peptide ester stability.

Detailed Methodology

Materials:

-

Peptide Methyl Ester (purity >95%).[5]

-

Acidic Medium (e.g., 0.1% TFA in Water, 5% Acetic Acid, or Simulated Gastric Fluid).

-

Internal Standard (e.g., Benzoic acid or a non-hydrolyzable peptide analog) to correct for injection variability.

Procedure:

-

Stock Solution: Dissolve the peptide methyl ester in MeOH or DMSO (if solubility is an issue) to a concentration of 10 mM.

-

Reaction Initiation: Dilute the stock 1:10 into the Acidic Medium (final conc. 1 mM). Immediately vortex.

-

Baseline (t=0): Immediately remove a 50 µL aliquot.

-

Quenching: For hydrolysis assays, flash freezing in liquid nitrogen is preferred. For DKP assays, ensure the pH is not raised during quenching to avoid inducing the reaction you are trying to measure.

-

-

Incubation: Place the reaction vial in a thermomixer at the desired temperature (e.g., 25°C or 37°C).

-

Time Course: Withdraw aliquots at defined intervals (e.g., 0.5h, 1h, 2h, 4h, 8h, 24h).

-

Analysis: Thaw samples immediately prior to injection onto an RP-HPLC system (C18 column).

-

Gradient: 5-95% Acetonitrile with 0.1% TFA.

-

Detection: UV at 214 nm (peptide bond) and MS (to identify hydrolysis product [M-14] or DKP [M-32]).

-

Data Calculation:

Plot the natural logarithm of the remaining ester concentration (

Comparative Stability Data

The table below summarizes the stability of a model peptide (e.g., H-Ala-Phe-OMe) under various conditions.

| Condition | Solvent System | Mechanism | Approx.[6] Half-Life ( |

| Anhydrous TFA | 95% TFA / 5% DCM | Protonation only | > 48 Hours |

| Mild Aqueous Acid | 0.1% TFA / Water (pH ~2) | Slow Hydrolysis | > 24 Hours |

| Strong Aqueous Acid | 6N HCl / Water (25°C) | Rapid Hydrolysis | < 1 Hour |

| DKP-Prone (Pro) | 5% Acetic Acid / Water (pH ~3) | Cyclization (DKP) | 2 - 6 Hours* |

| Simulated Gastric | pH 1.2 (HCl/NaCl) | Hydrolysis | 4 - 8 Hours |

*Note: Half-life for DKP formation is highly sequence dependent. Dipeptides with Proline (e.g., H-Pro-Phe-OMe) degrade much faster than non-Proline sequences.

Implications for Drug Development[1]

Prodrug Design

Methyl esters are often used to improve oral bioavailability by masking the charged carboxylate. However, their susceptibility to gastric hydrolysis (pH 1-2) must be evaluated. If the ester hydrolyzes too rapidly in the stomach, the bioavailability advantage is lost before absorption in the intestine.

-

Recommendation: Use sterically hindered esters (e.g., ethyl, isopropyl) if methyl esters prove too labile in SGF (Simulated Gastric Fluid).

Solid-Phase Peptide Synthesis (SPPS)

When using "backbone amide linker" strategies or synthesizing protected fragments:

-

Avoid exposing methyl ester-containing fragments to aqueous strong acids.

-

If a sequence contains Pro-X-OMe , avoid storage in solution; purify and lyophilize immediately to prevent DKP formation.

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.

-

Purdie, J. E., & Benoiton, N. L. (1973). The stability of aspartyl-residue side-chain esters in acidic and alkaline solutions. Journal of the Chemical Society, Perkin Transactions 2.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carboxyl Protection).

-

Capasso, S., et al. (1991). Kinetics and mechanism of the acid-catalyzed hydrolysis of peptide methyl esters. Journal of The Chemical Society.

-

Stein, R. L. (1993). Mechanism of Enzymatic and Nonenzymatic Prolyl Peptide Bond Hydrolysis. Advances in Protein Chemistry.

Sources

- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Identification and Synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Topic: Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe CAS Number Search & Technical Guide Content Type: Technical Whitepaper / Synthetic Protocol Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Part 1: Executive Summary & Core Directive

Direct Answer: The CAS Number Status

Status: No specific CAS Registry Number exists in public databases (CAS Common Chemistry, PubChem, SciFinderⁿ) for the fully protected, racemic pentapeptide sequence Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe .

While the L-isomer fragments (e.g., Boc-Tyr-OMe, CAS: 4326-36-7) and the core tetrapeptide sequence (Tyr-Ala-Gly-Ala, often associated with HSV ribonucleotide reductase inhibitors or opioid analogs) are known, the specific combination of Boc-protection , Methyl ester C-terminus , and racemic (DL) stereochemistry at positions 1, 2, and 4 renders this a novel or unregistered research substance.

Chemical Identity & Complexity Analysis

The requested substance is a complex mixture of stereoisomers due to the "DL" designation at three positions.

| Parameter | Specification |

| Sequence | Boc-Tyr(Boc)-Ala-Gly-Ala-OMe |

| Stereochemistry | Mixed Racemic (DL-Tyr, DL-Ala, Gly, DL-Ala) |

| Theoretical Isomers | |

| Molecular Formula | |

| Molecular Weight | ~677.8 g/mol |

| Solubility Prediction | High in organic solvents (DCM, DMF, DMSO); Low in water due to full protection. |

Part 2: Technical Context & Search Methodology

The "Null Result" Logic

As a Senior Application Scientist, it is critical to understand why a search fails. In peptide chemistry, "DL" sequences are rarely registered as single CAS numbers because they represent combinatorial mixtures rather than single biological entities.

-

Biological Relevance: The sequence Tyr-Ala-Gly-Ala is the N-terminal fragment of the HSV-1 ribonucleotide reductase inhibitor (Sequence: Tyr-Ala-Gly-Ala-Val-Val-Asn-Asp-Leu).

-

Synthetic Implication: The use of "DL" suggests a study on stereochemical structure-activity relationships (SAR) or a cost-saving measure using racemic starting materials for non-biological applications.

Search Decision Tree (Visualized)

The following diagram illustrates the logical workflow used to verify the non-existence of this specific CAS number.

Figure 1: Logical workflow for confirming the non-existence of the specific peptide sequence.

Part 3: Synthetic Protocol (Self-Validating System)

Since the compound cannot be bought, it must be made. Below is a Solution Phase Synthesis protocol designed for the Boc-strategy. Solution phase is preferred here over Solid Phase Peptide Synthesis (SPPS) because the product is a methyl ester (C-term protected), which is difficult to obtain directly from standard resins without transesterification risks.

Synthesis Strategy: Stepwise Elongation (C N)

Objective: Synthesize the fully protected pentapeptide mixture. Critical Control Point: Racemization is not a concern because the target is already racemic. However, reaction completeness is vital.

Reagents Table

| Reagent | Role | Notes |

| Boc-DL-Ala-OH | Building Block | Racemic starting material |

| HCl·H-Gly-OMe | C-terminal Acceptor | Methyl ester form |

| EDC·HCl / HOBt | Coupling Agents | Standard carbodiimide activation |

| DIPEA (Diea) | Base | Neutralizes HCl salts |

| TFA / DCM | Deprotection | Removes Boc group (N-term) |

| Boc-DL-Tyr(Boc)-OH | N-terminal Block | Side chain also Boc-protected |

Step-by-Step Protocol

Step 1: Synthesis of Dipeptide (Boc-DL-Ala-Gly-OMe)

-

Dissolution: Dissolve HCl·H-Gly-OMe (1.0 eq) in DMF. Add DIPEA (2.2 eq) to neutralize.

-

Activation: In a separate vessel, dissolve Boc-DL-Ala-OH (1.1 eq) in DMF/DCM (1:1). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 15 min.

-

Coupling: Combine solutions. Stir at Room Temperature (RT) for 4–6 hours.

-

Workup: Evaporate DMF. Dissolve residue in EtOAc. Wash with 5%

, 5% -

Validation: Check TLC (verify disappearance of amine).

Step 2: Deprotection & Elongation (Iterative Cycle)

Repeat the following cycle to add DL-Ala and finally DL-Tyr(Boc).

-

Boc Removal: Treat the intermediate with 50% TFA in DCM (30 min). Evaporate to dryness. Azeotrope with toluene to remove residual TFA.

-

Coupling: React the resulting TFA salt (neutralized with DIPEA) with the next activated amino acid (Boc-DL-Ala-OH then Boc-DL-Tyr(Boc)-OH) using the EDC/HOBt method described above.

Step 3: Final Isolation of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

-

Purification: The final product is a mixture of 8 stereoisomers. Standard Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) will likely elute the isomers as a broad band or closely spaced peaks.

-

Yield Check: Calculate yield based on the average MW (677.8 g/mol ).

Synthesis Workflow Diagram

Figure 2: Iterative solution-phase synthesis workflow for the target pentapeptide.

Part 4: Analytical Characterization & Registration

To scientifically validate this compound, you cannot rely on a simple melting point because it is a mixture of diastereomers.

Required Analytical Data

-

Mass Spectrometry (ESI-MS):

-

Expected

: ~678.8 m/z. -

Success Criteria: A single dominant mass peak confirms the correct sequence length, regardless of stereochemistry.

-

-

HPLC Analysis (Achiral vs. Chiral):

-

C18 Reverse Phase: Will likely show a split peak or a "shoulder" peak profile, as diastereomers (e.g., L-L-L vs L-D-L) have slightly different physical properties.

-

Chiral Column (e.g., Chiralpak IA): Essential if you need to quantify the ratio of isomers.

-

-

NMR (

and-

The NMR spectrum will be complex. You will see "doubling" or "multiplying" of signals (especially the

-proton signals and methyl ester singlets) due to the different magnetic environments in the diastereomeric mix.

-

How to Register a New CAS Number

If your research requires a CAS number for publication or regulatory filing:

-

Isolate: You must synthesize and characterize the substance.[1]

-

Submit: Contact the Chemical Abstracts Service (CAS) via their "Chemist Consultation" or "Inventory Expert Service."

-

Define: You must explicitly declare it as a "stereoisomeric mixture" in your submission.

References

-

PubChem. Compound Summary: Ala-Gly-Ala (Core Fragment). National Library of Medicine. Available at: [Link]

-

Marcello, A., et al. (1994). Identification and characterization of an extracellular protease activity produced by the marine Vibrio sp. 60.[2] (Discusses the Tyr-Ala-Gly-Ala sequence context). FEMS Microbiology Letters. Available at: [Link]

Sources

A Technical Guide to the Physical Properties of Protected Racemic Peptide Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protected racemic peptide intermediates are foundational to the synthesis of many peptide-based therapeutics. As transient species in a multistep synthesis, their physical properties are often overlooked, yet they hold profound implications for process efficiency, scalability, purity, and the ultimate success of a drug development program. This guide provides an in-depth exploration of the critical physical properties of these intermediates, including solid-state characteristics like crystallinity and polymorphism, thermal behavior, solubility, and chromatographic properties. By integrating principles with actionable experimental protocols, this document serves as a comprehensive resource for scientists seeking to optimize peptide synthesis through a deep understanding of the intermediates involved.

Introduction: The Unseen Influence of Intermediates

In the intricate process of peptide synthesis, intermediates are the essential, yet temporary, building blocks.[] These are amino acids or peptide fragments where reactive functional groups are temporarily masked by protecting groups to ensure controlled, sequential assembly of the final peptide chain.[][2] When a chiral amino acid is synthesized or modified in a way that generates an equal mixture of its D- and L-enantiomers, the resulting intermediate is racemic.

While the focus is often on the final active pharmaceutical ingredient (API), the physical characteristics of these protected racemic intermediates are paramount. Properties such as solubility, crystallinity, and stability directly impact reaction kinetics, ease of purification, yield, and impurity profiles.[] A poorly understood intermediate can lead to manufacturing bottlenecks, batch-to-batch variability, and unforeseen challenges during scale-up. Therefore, a thorough characterization of these materials is not merely an academic exercise but a critical component of a robust and efficient drug development process, aligning with the principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]

The Racemic State: More Than a 50/50 Mixture

A racemic intermediate is a 1:1 mixture of enantiomers. However, in the solid state, this mixture can exist in three primary forms, each with distinct physical properties:

-

Racemic Compound (Racemate): The two enantiomers co-crystallize in an ordered, repeating pattern within the same crystal lattice. This results in a unique crystalline structure with physical properties (e.g., melting point, solubility, XRPD pattern) that are different from either of the pure enantiomers.

-

Conglomerate: The enantiomers crystallize separately into a physical mixture of pure D-enantiomer crystals and pure L-enantiomer crystals. The melting point of a conglomerate is typically lower than that of the pure enantiomers.

-

Pseudoracemate (Solid Solution): The enantiomers are randomly distributed within a single crystal lattice. This is the rarest of the three forms.

Understanding which form a racemic intermediate adopts is crucial, as it dictates its behavior during purification and can influence the choice of chiral resolution strategy.

Core Physical Properties and Characterization

A systematic approach to characterizing protected racemic peptide intermediates provides the foundation for process control and optimization. The following properties are of primary importance.

Crystallinity and Polymorphism

The solid-state form of an intermediate dictates its stability, dissolution rate, and handling properties.

-

Causality and Importance: Crystalline solids possess a highly ordered, three-dimensional arrangement of molecules, whereas amorphous materials lack long-range order. Crystalline materials are generally more physically and chemically stable, less hygroscopic, and have better filtration and drying characteristics than their amorphous counterparts. However, amorphous solids often exhibit faster dissolution rates. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[6][7] These different forms, or polymorphs, can have significantly different physical properties, including melting point, solubility, and stability.[8] The unexpected appearance of a more stable, less soluble polymorph during manufacturing can have disastrous consequences for a process.

-

Authoritative Technique: X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for solid-state characterization.[9][10][11] It provides a unique "fingerprint" of a crystalline solid based on how X-rays are diffracted by the crystal lattice.[12] A sharp, well-defined pattern is indicative of crystalline material, while a broad halo suggests an amorphous solid. Each polymorph will produce a distinct XRPD pattern.[13]

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the peptide intermediate with a mortar and pestle to ensure a random orientation of crystals.

-

Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

Data Acquisition: Place the sample holder in the diffractometer. Run the analysis over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

-

Analysis: Compare the resulting diffractogram to reference patterns of known forms or pure enantiomers. The presence of sharp peaks indicates crystallinity. Different peak positions (2θ values) between batches suggest potential polymorphism.

Thermal Properties: Melting Point and Stability

Thermal analysis provides critical information about purity, polymorphism, and degradation pathways.

-

Causality and Importance: The melting point is a fundamental physical property that can indicate purity. A sharp melting point is characteristic of a pure crystalline substance, while a broad melting range often suggests the presence of impurities or multiple crystalline forms. Thermal stability analysis determines the temperature at which the intermediate begins to chemically decompose.[14] This is vital for setting safe drying temperatures and storage conditions.

-

Authoritative Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It can precisely determine melting points (endotherms), crystallization events (exotherms), and glass transitions (in amorphous materials).[17]

-

TGA measures the change in mass of a sample as a function of temperature.[18] It is used to determine thermal stability and the presence of residual solvents or water.

-

-

Sample Preparation: Accurately weigh 2-5 mg of the intermediate into an appropriate DSC or TGA pan (e.g., aluminum).

-

DSC Analysis:

-

Place the pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow to identify the onset and peak of the melting endotherm.

-

-

TGA Analysis:

-

Place the pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition.

-

Record the mass loss to identify the decomposition onset temperature.

-

| Property | Technique | Typical Observation for a Pure Crystalline Intermediate |

| Melting Point | DSC | Sharp endothermic peak |

| Polymorphism | DSC | Multiple melting peaks or different melting points for different batches |

| Thermal Stability | TGA | Minimal mass loss until a sharp drop at the decomposition temperature |

| Residual Solvent | TGA | Mass loss at temperatures below the boiling point of the solvent |

Solubility

Solubility is arguably one of the most critical physical properties for a synthetic intermediate.

-

Causality and Importance: The solubility of a protected peptide dictates the choice of solvents for the reaction, workup, and purification steps.[19][20] Poor solubility can lead to slow reaction rates, precipitation during the reaction, and significant challenges in purification by crystallization or chromatography. Protecting groups have a major influence on solubility; for example, Fmoc-protected amino acids are notoriously insoluble in water, while side-chain protecting groups like Trityl (Trt) can improve solubility in organic solvents like DMF.[21][22] The amino acid composition itself is a primary driver of solubility.[19][20]

-

Authoritative Technique: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay: While visual assessment provides a rough estimate, an HPLC-based method gives quantitative and accurate solubility data.

-

Stock Solution: Prepare a high-concentration stock solution of the peptide intermediate in a suitable organic solvent (e.g., DMSO).

-

Solvent Plate: Dispense the desired reaction or purification solvents into the wells of a 96-well plate.

-

Addition: Add a small, precise volume of the DMSO stock solution to each well and mix thoroughly.

-

Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-4 hours).

-

Filtration: Filter the resulting solutions to remove any undissolved precipitate.

-

Quantification: Dilute the clear filtrate and analyze by a calibrated HPLC method to determine the concentration of the dissolved peptide. The result is the kinetic solubility in that solvent.

Chromatographic Behavior and Chiral Separation

Chromatography is the workhorse for assessing purity and, critically for racemic intermediates, for separating enantiomers.

-

Causality and Importance: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the purity of peptide intermediates.[23] For racemic mixtures, specialized chiral HPLC methods are required to separate and quantify the two enantiomers.[24][25] This is essential for monitoring the success of a chiral resolution step or for developing a preparative method to isolate the desired enantiomer. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[26][27]

-

Authoritative Technique: Chiral HPLC: A wide variety of chiral stationary phases are available, with polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC®) columns being particularly effective for protected amino acids and peptides.[28]

-

Column Selection: Choose a set of 2-3 complementary chiral columns (e.g., one polysaccharide-based, one macrocyclic glycopeptide-based).

-

Mobile Phase Screening: Prepare a series of mobile phases. For normal-phase chromatography, this is typically mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, it is often acetonitrile/water or methanol/water with acidic or basic additives.[26]

-

Injection: Dissolve the racemic intermediate in a suitable solvent and inject it onto each column with each mobile phase combination.

-

Analysis: Monitor the chromatogram for the separation of the single peak into two distinct peaks. The resolution factor (Rs) should be calculated, with a value >1.5 being ideal for baseline separation.

-

Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

Integrated Characterization Workflow

A logical, phased approach to characterization ensures that critical data is generated efficiently. The following diagram illustrates a typical workflow.

Caption: Integrated workflow for the physical characterization of a protected racemic peptide intermediate.

Conclusion

The physical properties of protected racemic peptide intermediates are not minor details; they are critical process parameters that govern the efficiency, robustness, and scalability of peptide synthesis. A proactive and thorough characterization strategy, grounded in authoritative analytical techniques like XRPD, DSC, TGA, and chiral HPLC, is essential. By understanding the causality behind properties like polymorphism and solubility, and by implementing systematic experimental protocols, researchers and drug development professionals can mitigate risks, avoid costly downstream failures, and accelerate the path to delivering novel peptide therapeutics. This investment in understanding the intermediate state pays significant dividends in the quality and consistency of the final product.

References

-

Mtoz Biolabs. X-Ray Powder Diffraction Analysis of Peptide Drug. [Link]

-

Kubacki, T., et al. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences. [Link]

-

ResolveMass Laboratories Inc. (2022). Peptide Characterization Techniques and Applications. [Link]

-

CD Formulation. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. [Link]

-

Pharmaceutical Networking. ICH Guidelines on particle properties. [Link]

-

Mei, M., et al. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. International Journal of Molecular Sciences. [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Sereda, T.J., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B. [Link]

-

ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

-

JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]

-

Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]

-

White, P.D., et al. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. [Link]

-

ResearchGate. X-ray powder diffraction (XRPD) of SP-A peptides. [Link]

-

European Medicines Agency. (2012). ICH guideline Q11 on development and manufacture of drug substances. [Link]

-

International Council for Harmonisation. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. [Link]

-

Li, Y., et al. (2021). Intramolecular CH⋯π attraction mediated conformational polymorphism of constrained helical peptides. Communications Chemistry. [Link]

-

Mtoz Biolabs. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs. [Link]

-

CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]

-

Creative Biostructure. X-ray powder diffraction (XRPD) Analysis. [Link]

-

National Toxicology Program. (1999). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

-

Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

-

Chiral Technologies. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Pikal, M.J. (2002). Thermal analysis of lyophilized pharmaceutical peptide and protein formulations. American Pharmaceutical Review. [Link]

-

Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

-

ACS Publications. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Tycko, R. (2006). Polymorphism in the intermediates and products of amyloid assembly. Protein and Peptide Letters. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

-

El-Sayed, M., et al. (2022). Characterization and Impact of Peptide Physicochemical Properties on Oral and Subcutaneous Delivery. Advanced Drug Delivery Reviews. [Link]

-

ResearchGate. Physicochemical properties of peptides. [Link]

-

ResearchGate. Physicochemical properties of identified peptides for all.... [Link]

-

ACS Publications. (2022). A Dual-Metabolic Strategy Combining pH-Responsive Vascular Embolization and Localized Glucose Oxidase Delivery for Cascade Starvation Therapy of Tumor. Biomacromolecules. [Link]

-

Deshmukh, S., et al. (2020). Emergent properties of supramolecular peptide assemblies. Chemical Society Reviews. [Link]

-

Semantic Scholar. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. [Link]

-

PNAS. (2022). Polymorphism in peptide self-assembly visualized. [Link]

-

Journal of the American Chemical Society. (2017). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. [Link]

-

NIH. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. [Link]

-

SciSpace. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. [Link]

-

NIH. (2020). Structural Polymorphism in a Self-Assembled Tri-Aromatic Peptide System. [Link]

Sources

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. Intramolecular CH⋯π attraction mediated conformational polymorphism of constrained helical peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymorphism in the intermediates and products of amyloid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-Ray Powder Diffraction Analysis of Peptide Drug | MtoZ Biolabs [mtoz-biolabs.com]

- 10. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. mdpi.com [mdpi.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 16. researchgate.net [researchgate.net]

- 17. ijsra.net [ijsra.net]

- 18. mdpi.com [mdpi.com]

- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 20. bachem.com [bachem.com]

- 21. openaccesspub.org [openaccesspub.org]

- 22. peptide.com [peptide.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chromatographytoday.com [chromatographytoday.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

protocol for Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe synthesis

Technical Synthesis Guide: Solution-Phase Assembly of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Executive Summary & Scope

This application note details the solution-phase synthesis of the tetrapeptide Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe . Unlike standard solid-phase peptide synthesis (SPPS), a solution-phase approach is selected here to allow for the isolation, characterization, and potential diastereomeric enrichment of intermediates, which is critical given the stereochemical complexity of the target.

Critical Stereochemical Note:

The target sequence contains three racemic centers (DL-Tyr, DL-Ala, DL-Ala). Consequently, the final product is a library of 8 stereoisomers (

Retrosynthetic Analysis & Strategy

The synthesis follows a C-to-N linear assembly strategy to minimize racemization of the activated carboxyl component (though less critical for DL-amino acids, it remains best practice).

Strategic Disconnections:

-

Fragment A (C-Terminus): Methyl ester protection of DL-Alanine.

-

Elongation Cycle: Iterative deprotection (HCl/Dioxane) and coupling (EDC/HOBt).

-

Final Capping: Introduction of the N-terminal Boc-DL-Tyr(Boc)-OH.

Why EDC/HOBt? While HATU is faster, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields water-soluble urea byproducts, simplifying purification in solution phase via liquid-liquid extraction (acid/base washes) without immediate need for column chromatography at every step.

Figure 1: Retrosynthetic disconnection showing the stepwise C-to-N assembly strategy.

Materials & Reagents

| Reagent | Role | Grade/Spec |

| Boc-DL-Ala-OH | Building Block | >98% |

| Boc-Gly-OH | Building Block | >98% |

| Boc-DL-Tyr(Boc)-OH | N-Term Building Block | >98% (Rare; may need custom mix of L/D) |

| DL-Ala-OMe·HCl | Starting Material | >98% (Commercially available) |

| EDC·HCl | Coupling Agent | Reagent Grade |

| HOBt (anhydrous) | Racemization Suppressor | Reagent Grade |

| DIPEA (Hünig's Base) | Base | Anhydrous |

| 4M HCl in Dioxane | Deprotection Agent | Anhydrous |

| DCM / DMF | Solvents | Anhydrous, Amine-free |

Detailed Experimental Protocol

Phase 1: Synthesis of Dipeptide (Boc-Gly-DL-Ala-OMe)

-

Dissolution: In a round-bottom flask, dissolve Boc-Gly-OH (1.0 equiv, 10 mmol) and DL-Ala-OMe·HCl (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL). If solubility is poor, add small amounts of DMF (up to 10% v/v).

-

Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 equiv) followed by DIPEA (2.5 equiv—enough to neutralize the HCl salt and basify). Stir for 10 minutes.

-

Coupling: Add EDC·HCl (1.2 equiv).[1] Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16 hours).

-

Workup (Standard Wash):

-

Dilute with DCM (50 mL).

-

Wash sequentially with: 1M KHSO₄ (3x), Sat. NaHCO₃ (3x), and Brine (1x).

-

Note: KHSO₄ removes unreacted amine/DIPEA; NaHCO₃ removes unreacted acid/HOBt.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

QC: Check purity via TLC (EtOAc/Hexane). Yield should be >85% as a foam/oil.

Phase 2: Deprotection (Formation of H-Gly-DL-Ala-OMe·HCl)

-

Reaction: Dissolve the intermediate from Phase 1 in a minimal amount of dry DCM (approx. 5-10 mL).

-

Cleavage: Add 4M HCl in Dioxane (10 equiv relative to peptide). Stir at RT for 30–60 minutes.

-

Monitor: CO₂ gas evolution will occur. TLC should show loss of the Boc-protected spot.

-

-

Precipitation: Evaporate the solvent/dioxane in vacuo. The residue is often an oil.[2] Add cold Diethyl Ether (Et₂O) and scratch the flask to induce precipitation of the hydrochloride salt.

-

Isolation: Filter the solid (or decant supernatant if oily) and dry under high vacuum. Do not wash with water.

Phase 3: Synthesis of Tripeptide (Boc-DL-Ala-Gly-DL-Ala-OMe)

-

Coupling: Repeat the coupling protocol from Phase 1 using:

-

Carboxyl Component: Boc-DL-Ala-OH (1.0 equiv).

-

Amine Component: H-Gly-DL-Ala-OMe·HCl (1.0 equiv).

-

Reagents: EDC/HOBt/DIPEA.

-

-

Workup: Perform the Standard Wash (Acid/Base/Brine).

-

QC: Isolate the protected tripeptide.

Phase 4: Final Assembly (Target: Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe)

-

Deprotection: Remove the N-terminal Boc from the tripeptide using the Phase 2 (HCl/Dioxane) protocol. Isolate H-DL-Ala-Gly-DL-Ala-OMe·HCl .

-

Final Coupling:

-

Carboxyl Component: Boc-DL-Tyr(Boc)-OH (1.0 equiv).

-

Amine Component: Tripeptide HCl salt (1.0 equiv).

-

Reagents: EDC/HOBt/DIPEA in DCM/DMF (DMF is likely required here for the Tyr derivative solubility).

-

-

Purification:

-

After the Standard Wash, the tetrapeptide may be impure due to the accumulation of diastereomers and potential byproducts.

-

Flash Chromatography: Purify on silica gel using a gradient of DCM:MeOH (starting 99:1 to 95:5).

-

Recrystallization: Attempt recrystallization from EtOAc/Hexane if a solid is preferred, though a diastereomeric mixture often resists crystallization.

-

Reaction Mechanism & Logic

The coupling reaction relies on the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate. HOBt attacks this intermediate to form a less reactive, but more selective, OBt-active ester. This suppresses the formation of N-acylurea (a dead-end byproduct) and reduces the risk of racemization (though less relevant for DL-mixes) [1].

Figure 2: EDC/HOBt coupling mechanism ensuring efficient amide bond formation.

Analytical Characterization (QC)

Due to the DL-Tyr and DL-Ala residues, the final product is a mixture of diastereomers.

-

HPLC: Expect a broad peak or multiple resolved peaks (up to 8, though likely overlapping into 2-4 main clusters). Do not mistake this for impurity without MS confirmation.

-

Mass Spectrometry (ESI-MS):

-

Calculate Expected Mass:

-

Tyr(Boc) residue: ~263 Da (residue mass)

-

Ala residue: 71 Da

-

Gly residue: 57 Da

-

Ala residue: 71 Da

-

Boc (N-term): +100 Da vs H

-

OMe (C-term): +31 Da vs OH

-

-

Target [M+H]+: Calculate exact mass based on formula

. Approx MW = 677.8 g/mol . Look for m/z ~ 678.8 .

-

-

NMR (1H, 300/400 MHz, CDCl₃ or DMSO-d₆):

-

Boc groups: Two distinct singlets near 1.4 ppm (9H each, one N-term, one Tyr-sidechain).

-

OMe group: Singlet near 3.7 ppm (3H).[3]

-

Aromatic Tyr: Multiplets 6.9–7.2 ppm.

-

Alpha-protons: Complex overlapping multiplets 4.0–4.6 ppm (due to mixed stereochemistry).

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4] Journal of Peptide Research, 58(4), 338-341.[4]

-

Sigma-Aldrich. Boc-Tyr(Boc)-OH Product Specification and Solubility Data.

-

BenchChem. Protocol for Boc Deprotection and Peptide Synthesis.

Sources

Application Note: High-Fidelity Cleavage of tert-Butyl (Boc/tBu) Protecting Groups from Tyrosine Residues

Executive Summary

The removal of tert-butyl-based protecting groups (Boc and tBu) from Tyrosine residues is a critical inflection point in peptide synthesis.[1][2] While the acidolysis mechanism is straightforward, the liberation of reactive tert-butyl carbocations (

This guide details the mechanistic causality of this side reaction and provides field-proven protocols to eliminate it. We focus on the cleavage of Fmoc-Tyr(tBu)-OH side chains (standard Fmoc SPPS) and N-terminal Boc groups in the presence of unprotected Tyrosine.

Mechanistic Insight: The Alkylation Trap

The cleavage of a Boc group (N-terminus) or a tBu ether (Tyrosine side chain) by Trifluoroacetic Acid (TFA) follows an SN1 mechanism. The acid protonates the protecting group, leading to its fragmentation and the release of a tertiary butyl cation (

The Tyrosine Problem

Tyrosine is an ambident nucleophile. While the hydroxyl group is the intended protection site, the aromatic ring (specifically the ortho position relative to the hydroxyl) is highly electron-rich. In the absence of faster-reacting nucleophiles (scavengers), the

Critical Note: This alkylation is irreversible. Unlike side-chain acylation, which can often be reversed by base treatment, 3-tert-butyltyrosine is a permanent contaminant that typically co-elutes with the product during HPLC purification.

Pathway Visualization

The following diagram illustrates the competition between the scavenger and the Tyrosine ring for the reactive cation.